molecular formula C22H20N4O2 B2840636 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 923680-07-3

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2840636
CAS No.: 923680-07-3
M. Wt: 372.428
InChI Key: FGDMODMZKYLWMB-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3,4-oxadiazole ring, indole, and tetrahydroquinoline moieties. The 1,3,4-oxadiazole core is known for its electron-deficient nature and bioisosteric properties, making it a common scaffold in drug discovery . Synthetically, such compounds are typically prepared via cyclization of carbohydrazides or hydrazine derivatives, as seen in analogous oxadiazole-indole systems .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-23-24-22(28-15)20-13-17-8-3-5-11-19(17)26(20)14-21(27)25-12-6-9-16-7-2-4-10-18(16)25/h2-5,7-8,10-11,13H,6,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDMODMZKYLWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3,4-Oxadiazole Ring

The 5-methyl-1,3,4-oxadiazole group is synthesized via cyclization of a hydrazide intermediate. A representative protocol involves:

  • Hydrazide formation : Reacting indole-2-carboxylic acid with hydrazine hydrate in ethanol under reflux to yield indole-2-carbohydrazide.
  • Cyclodehydration : Treating the hydrazide with acetic anhydride at 120°C to form 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole.

Key Reaction Conditions

Step Reagents/Conditions Yield Source
Hydrazide formation Hydrazine hydrate, ethanol, reflux, 6h 85%
Cyclodehydration Acetic anhydride, 120°C, 4h 78%

Functionalization at Indole N1

The N1 position of indole is alkylated using a chloroethyl ketone precursor. For example:

  • Chloroacetylation : Reacting 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl chloride.
  • Quaternization : Coupling the acetyl chloride with 1,2,3,4-tetrahydroquinoline (THQ) in DCM with TEA as a base.

Synthesis of the Tetrahydroquinoline-Ketone Segment

THQ Ring Formation

The THQ core is synthesized via domino reactions, as reported by Ortiz-Marciales et al.:

  • Reductive cyclization : Treating 3-methylaniline with acetaldehyde in ethanol under TiO₂ catalysis (350 nm light) to yield 2,7-dimethyl-1,2,3,4-tetrahydroquinoline.

Optimization Note : Yields improve with excess acetaldehyde (3 equiv.) and prolonged irradiation (24h).

Coupling of Indole-Oxadiazole and THQ-Ketone

The final step involves nucleophilic substitution between the indole-oxadiazole chloro intermediate and the THQ-ketone:

  • Alkylation : Reacting 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl chloride with 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in DMF with K₂CO₃ at 80°C.

Reaction Parameters

Parameter Value Source
Solvent DMF
Base K₂CO₃
Temperature 80°C
Time 12h
Yield 65%

Alternative Synthetic Routes

One-Pot Domino Approach

A domino reaction sequence reported by Park et al. combines THQ formation and ketone alkylation in a single pot:

  • Simultaneous cyclization-alkylation : Using TiO₂ photocatalysis to generate THQ while coupling with the indole-oxadiazole acetyl chloride.

Grignard Addition

  • Ketone formation : Reacting THQ with a Grignard reagent (e.g., CH₃MgBr) followed by oxidation to the ketone.

Challenges and Optimization Strategies

  • Regioselectivity in indole functionalization : Directing groups (e.g., methoxy) may be required to ensure substitution at N1.
  • THQ oxidation stability : Use mild oxidizing agents (e.g., DMSO/NaHCO₃) to prevent over-oxidation to quinoline.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. The compound may influence neuroinflammatory pathways and oxidative stress responses, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into the effects of indole compounds on neuronal health suggest that they could modulate neuroinflammation and promote neuronal survival.

Antimicrobial Activity

Compounds similar to 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one have been evaluated for antimicrobial properties. The presence of the oxadiazole ring is often associated with enhanced activity against various bacterial strains. Preliminary studies could pave the way for developing new antibiotics based on this compound.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : The interaction with signaling pathways related to apoptosis and cell survival might be crucial for its anticancer and neuroprotective effects.

Case Studies

While direct case studies on this specific compound are scarce, related compounds provide valuable insights:

Compound NameApplication AreaFindings
Indole DerivativesCancer ResearchInduced apoptosis in various cancer cell lines
Oxadiazole CompoundsAntimicrobial StudiesEffective against Gram-positive and Gram-negative bacteria
Tetrahydroquinoline AnalogsNeuroprotectionReduced neuroinflammation in animal models

Mechanism of Action

The mechanism of action of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with five structurally related analogs, focusing on structural features , synthetic routes , and biological activities .

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Synthesis Method Reported Biological Activity Reference
Target Compound : 2-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 5-Methyl-oxadiazole, indole, and tetrahydroquinolin-1-yl groups. Likely via indole carbohydrazide cyclization with tetrahydroquinoline acetylation (inferred from ) Not explicitly reported (structural analogs suggest anticancer/neurological potential).
5-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Thiol (-SH) substituent on oxadiazole. Carbon disulfide-mediated cyclization of indole-3-acetic hydrazide . Anticancer (in vitro cytotoxicity)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide Thioether linkage and thiazole appendage. Threading closure reaction with carbon disulfide . Anticancer (EGFR inhibition)
5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2-thio-1-phenylethanone Imidazole and phenyl substituents on oxadiazole. Multi-step condensation (details unspecified) . Antimicrobial activity
3-(5-Substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one Quinolin-2-one core instead of indole-tetrahydroquinoline. Chloramine-T-mediated cyclization of acetohydrazides . Anticonvulsant (seizure inhibition)
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Amine (-NH2) substituent on oxadiazole. Cyanogen bromide cyclization of indole carbohydrazide . Not reported (used as intermediate).

Key Observations:

Structural Impact on Activity: The thiol (-SH) and thioether derivatives (e.g., ) exhibit enhanced anticancer activity due to sulfur’s role in covalent enzyme inhibition (e.g., EGFR or tubulin binding). Tetrahydroquinoline in the target compound may improve blood-brain barrier penetration compared to simpler amines or thiazoles . Imidazole-containing analogs (e.g., ) show antimicrobial properties, suggesting substituent-dependent target selectivity.

Synthetic Flexibility :

  • The oxadiazole ring is highly modular; substituents can be introduced via hydrazide precursors (e.g., ) or post-cyclization functionalization (e.g., ).
  • Chloramine-T and carbon disulfide are common reagents for introducing sulfur-based groups .

Biological Trends: Indole-oxadiazole hybrids are prevalent in anticancer research (e.g., ), while quinoline-oxadiazole derivatives (e.g., ) are explored for CNS disorders. The absence of reported data for the target compound highlights a research gap; its tetrahydroquinoline group warrants evaluation in neurological models.

Research Findings and Data Gaps

  • Anticancer Potential: Thiol-oxadiazole derivatives (e.g., ) showed IC50 values of 2–10 μM against MCF-7 and HeLa cells, suggesting the target compound’s methyl-oxadiazole and tetrahydroquinoline groups could modulate potency.
  • Computational Predictions : Molecular docking of analogous compounds indicates strong binding to tubulin (ΔG = -9.2 kcal/mol) and EGFR (ΔG = -8.5 kcal/mol) .
  • Data Gaps: No in vivo or ADMET (absorption, distribution, metabolism, excretion, toxicity) data exist for the target compound. Comparative studies with 5-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol are needed to assess trade-offs between lipophilicity and solubility.

Biological Activity

The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one represents a novel hybrid structure that combines indole and oxadiazole moieties with potential biological activities. The unique structural features of this compound suggest a broad spectrum of pharmacological effects, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound can be described by the following chemical formula:

PropertyValue
Molecular FormulaC20H20N4O2
IUPAC NameThis compound
CAS NumberNot specifically listed

Biological Activity Overview

Research on compounds containing the oxadiazole and indole cores has indicated significant biological activities including:

Anticancer Activity:
Several studies have demonstrated the potential of oxadiazole derivatives as anticancer agents. For instance:

  • A study evaluated indole-based 1,3,4-oxadiazoles as inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating strong anticancer properties .

Mechanism of Action:
The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

Antimicrobial Activity:
Compounds similar to the one have also shown promising antimicrobial properties against various pathogens. For example:

  • Indole derivatives have been reported to possess antibacterial activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

Case Study 1: Anticancer Evaluation
A recent study focused on the synthesis and evaluation of novel 1,3,4-oxadiazole derivatives highlighted the anticancer potential of compounds similar to our target compound. The study reported significant apoptosis induction in cancer cells treated with these derivatives compared to controls .

Case Study 2: Antimicrobial Properties
Another research effort investigated the antibacterial activity of oxadiazole derivatives against M. tuberculosis. The findings indicated that certain derivatives were effective at inhibiting bacterial growth at low concentrations .

Anticancer Activity Summary

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 2eHCT1166.43EGFR inhibition
Compound 2eA5499.62Apoptosis induction
ErlotinibHCT11617.86EGFR inhibition

Antimicrobial Activity Summary

CompoundTarget PathogenMIC (μg/mL)Observations
Indole DerivativeMRSA0.98Significant antibacterial effect
Oxadiazole DerivativeM. tuberculosis10Inhibition observed over time

Q & A

Q. How to ensure reproducibility in multi-step syntheses?

  • Methodological Answer:
  • Batch Documentation: Record exact stoichiometry, solvent grades, and drying times for intermediates .
  • Automated Platforms: Use flow chemistry systems to standardize reaction parameters (pressure, mixing speed) .

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